molecular formula C14H14N2O3 B11699976 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)propanamide

Cat. No.: B11699976
M. Wt: 258.27 g/mol
InChI Key: JCACNFOCOROTOA-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)propanamide is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)propanamide typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine.

    Introduction of Propanamide Group: The propanamide group can be introduced through an amidation reaction using prop-2-en-1-amine and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.

    Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline core.

    Substitution: Nucleophilic substitution reactions can take place at the amide nitrogen or the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with a similar isoindoline core structure.

    Amide Derivatives: Compounds with similar amide functional groups.

Uniqueness

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylpropanamide

InChI

InChI=1S/C14H14N2O3/c1-2-8-15-12(17)7-9-16-13(18)10-5-3-4-6-11(10)14(16)19/h2-6H,1,7-9H2,(H,15,17)

InChI Key

JCACNFOCOROTOA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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